

Synthesis and Characterization of Fluroxypyrbutometyl: A Technical Guide

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Compound of Interest		
Compound Name:	Fluroxypyr-butometyl	
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Introduction

Fluroxypyr-butometyl, with the IUPAC name 1-butoxypropan-2-yl 2-((4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy)acetate, is a synthetic auxin herbicide.[1][2] It is an ester derivative of fluroxypyr, a widely used herbicide for the control of broadleaf weeds.[3][4] Like other auxinic herbicides, **Fluroxypyr-butometyl** mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. This technical guide provides a comprehensive overview of the synthesis and characterization of **Fluroxypyr-butometyl**, including a representative experimental protocol and expected analytical data.

Physicochemical Properties

A summary of the key physicochemical properties of **Fluroxypyr-butometyl** is presented in the table below.



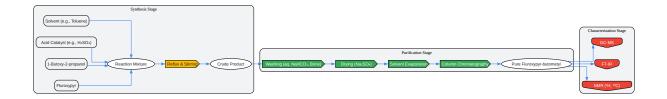
Property	Value	Reference
IUPAC Name	1-butoxypropan-2-yl 2-((4- amino-3,5-dichloro-6- fluoropyridin-2-yl)oxy)acetate	[1]
CAS Number	154486-27-8	[1]
Molecular Formula	C14H19Cl2FN2O4	[2]
Molecular Weight	369.22 g/mol	[2]
Appearance	White crystalline solid (predicted)	
Melting Point	Not available	_
Boiling Point	Not available	_
Solubility	Not available	_

Synthesis of Fluroxypyr-butometyl

The synthesis of **Fluroxypyr-butometyl** is achieved through the esterification of fluroxypyr with 1-butoxy-2-propanol. This reaction typically involves an acid catalyst and is conducted in an organic solvent.

Experimental Workflow





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Caption: Experimental workflow for the synthesis, purification, and characterization of **Fluroxypyr-butometyl**.

Representative Experimental Protocol

Materials:

- Fluroxypyr (1.0 eq)
- 1-Butoxy-2-propanol (1.2 eq)
- Concentrated Sulfuric Acid (catalytic amount)
- Toluene (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)



- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- · Hexane and Ethyl Acetate for chromatography elution

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluroxypyr, 1-butoxy-2-propanol, and toluene.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a hexane-ethyl
 acetate gradient as the eluent, to yield pure Fluroxypyr-butometyl.

Characterization of Fluroxypyr-butometyl

The structure and purity of the synthesized **Fluroxypyr-butometyl** can be confirmed by various spectroscopic techniques. The following tables summarize the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Data)

¹H NMR (400 MHz, CDCl₃):



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5	S	1H	Pyridinyl-H
~5.2	m	1H	O-CH(CH₃)
~4.8	S	2H	O-CH ₂ -COO
~3.4	t	2H	O-CH2-CH2
~3.3	d	2H	O-CH ₂ -CH(CH ₃)
~1.5	m	2H	CH2-CH2-CH3
~1.3	d	3H	CH(CH₃)
~1.3	m	2H	CH2-CH3
~0.9	t	3Н	CH2-CH3

¹³C NMR (100 MHz, CDCl₃):



Chemical Shift (δ, ppm)	Assignment
~168	C=O (ester)
~155	C-F (pyridin-yl)
~145	C-Cl (pyridin-yl)
~142	C-O (pyridin-yl)
~138	C-N (pyridin-yl)
~120	C-Cl (pyridin-yl)
~110	C-NH ₂ (pyridin-yl)
~75	O-CH(CH₃)
~72	O-CH2-CH
~70	O-CH ₂ -CH ₂
~65	O-CH ₂ -COO
~32	CH2-CH2-CH3
~19	CH2-CH3
~17	CH(CH₃)
~14	CH2-CH3

Fourier-Transform Infrared (FT-IR) Spectroscopy (Expected Data)



Wavenumber (cm ⁻¹)	Functional Group
~3400-3300	N-H stretch (amine)
~2960-2850	C-H stretch (aliphatic)
~1750	C=O stretch (ester)
~1600, ~1470	C=C and C=N stretch (aromatic ring)
~1250	C-O stretch (ester)
~1100	C-F stretch
~800-700	C-CI stretch

Gas Chromatography-Mass Spectrometry (GC-MS) (Expected Data)

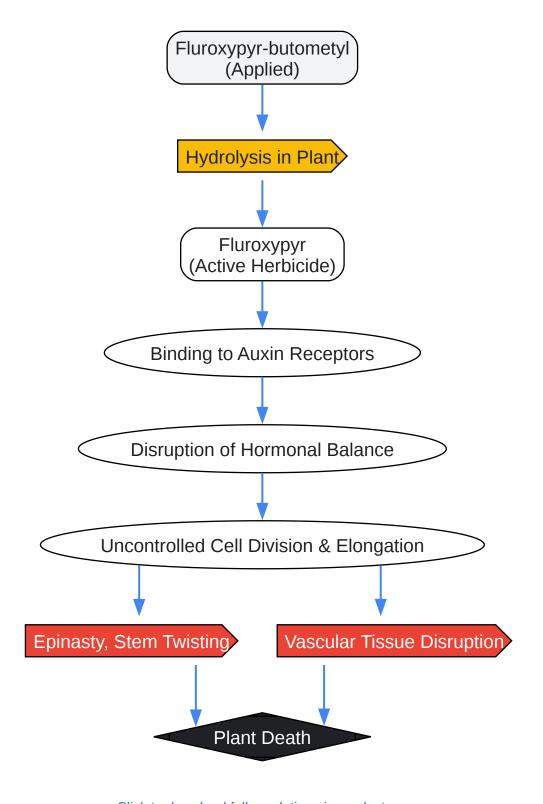
The mass spectrum of **Fluroxypyr-butometyl** is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. Based on the structure and data from the related compound Fluroxypyr-meptyl, the following fragments are anticipated.

m/z	Proposed Fragment
369/371/373	[M] ⁺ (isotopic pattern for 2 CI atoms)
255/257/259	[Fluroxypyr acid]+
117	[C ₆ H ₁₃ O] ⁺ (butoxypropyl fragment)
57	[C ₄ H ₉] ⁺ (butyl fragment)

Signaling Pathway

Fluroxypyr-butometyl, after hydrolysis to its active form, fluroxypyr, acts as a synthetic auxin. This disrupts the normal hormonal balance in susceptible plants, leading to a cascade of events that ultimately result in plant death.





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Caption: Simplified signaling pathway of **Fluroxypyr-butometyl** in susceptible plants.

Disclaimer: The experimental protocol and characterization data provided are representative and based on general chemical principles and data from analogous compounds. Actual results



may vary, and all laboratory work should be conducted with appropriate safety precautions.

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References

- 1. Fluroxypyr-butometyl | C14H19Cl2FN2O4 | CID 15278321 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Fluroxypyr-meptyl | C15H21Cl2FN2O3 | CID 54745 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 PubChem [pubchem.ncbi.nlm.nih.gov]
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